6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a triazolopyridine core substituted with a 3-cyanophenyl group at position 6 and a carboxylic acid moiety at position 7.
Properties
Molecular Formula |
C14H8N4O2 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
6-(3-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H8N4O2/c15-6-9-2-1-3-10(4-9)11-5-12(14(19)20)13-16-8-17-18(13)7-11/h1-5,7-8H,(H,19,20) |
InChI Key |
QGAFHZOOSXTYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed at 140°C in a microwave medium, resulting in an 89% yield within 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The eco-friendly nature of this method, along with its high yield and short reaction time, makes it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in a variety of substituted triazolopyridine derivatives.
Scientific Research Applications
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation, cell proliferation, and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The substituent position and functional groups significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
- Cyano Position: The meta-cyano group in the target compound introduces steric hindrance and electronic effects distinct from the para-cyano isomer. The para position allows greater planarity, enhancing interactions with flat binding pockets (e.g., enzyme active sites) .
- Carboxylic Acid : The 8-carboxylic acid is conserved across analogs, suggesting its critical role in hydrogen bonding or salt bridge formation in biological targets .
- Halogen vs. Polar Groups : Bromine (in 6-Bromo analog) offers a synthetic handle for further functionalization, whereas fluorine (in 2-Fluorophenyl analog) improves metabolic stability and lipophilicity .
Palladium-Catalyzed Cyanation
The 3-cyanophenyl substituent in the target compound can be introduced via palladium-catalyzed reactions using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate. For example, 8-bromo-triazolo[1,5-a]pyridines undergo cyanation to yield 8-cyano derivatives, as demonstrated in the synthesis of PDE10 inhibitors .
Cyclization and Functionalization
Triazolo[1,5-a]pyridine cores are often synthesized via cyclization of N-aminopyridines with carboxamides or ketones. For instance, reactions with ethyl acetoacetate yield methyl-substituted derivatives, which can be further modified .
Structural Insights
X-ray crystallography of ethyl 6-methyl-8-phenyl-triazolo[1,5-a]pyridine-8-carboxylate reveals a planar triazolopyridine core (RMSD = 0.0068 Å) with a 61.4° dihedral angle between the phenyl and triazolopyridine rings. This geometry suggests steric effects from substituents like 3-cyanophenyl may alter binding conformations .
Biological Activity
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS Number: 2060050-15-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C₁₄H₈N₄O₂
- Molecular Weight : 264.24 g/mol
- Structure : The compound features a triazolo-pyridine scaffold which is significant in various biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds related to the triazolo-pyridine family exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Mechanism of Action : The antiproliferative activity may not solely rely on inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms such as apoptosis induction or cell cycle arrest may be involved .
Enzyme Inhibition
The compound has shown potential in inhibiting key enzymes:
- Acetylcholinesterase (AChE) : Inhibitory effects were noted with IC₅₀ values ranging from 3.07 nM to 87.26 nM across different derivatives .
- Carbonic Anhydrases (hCA I and II) : These isoforms were also inhibited effectively with IC₅₀ values between 1.47 nM and 10.06 nM for hCA I and 3.55 nM to 7.66 nM for hCA II .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications on the triazole ring and the incorporation of electron-withdrawing groups like cyanophenyl have been shown to improve efficacy against cancer cell lines.
Data Tables
Case Studies
Several case studies have explored the synthesis and biological evaluation of derivatives based on the triazolo-pyridine scaffold:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antiproliferative activities against cancer cell lines, indicating that structural modifications significantly influenced their potency .
- Inhibition Studies : Another investigation focused on the inhibitory effects on AChE and carbonic anhydrases, demonstrating that certain modifications could enhance selectivity and potency against these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
